Dexverapamil(1+) is classified as a calcium channel blocker and a multidrug resistance modulator. It is synthesized from verapamil and has been investigated in clinical settings for its effectiveness against lymphomas and other cancers where multidrug resistance poses significant treatment challenges. The compound's role in inhibiting the mdr-1 gene product (P-glycoprotein) makes it a subject of interest in cancer pharmacology .
The synthesis of Dexverapamil(1+) typically involves the modification of verapamil to enhance its efficacy as a multidrug resistance modulator. Various methods have been explored, including:
The synthesis process aims to achieve high yields while maintaining the compound's pharmacological activity.
Dexverapamil(1+) has a complex molecular structure characterized by multiple chiral centers. The structural formula can be represented as follows:
The molecular structure includes:
Dexverapamil(1+) undergoes several chemical reactions that are critical for its pharmacological activity:
Dexverapamil(1+) functions primarily by inhibiting P-glycoprotein, which plays a significant role in drug resistance mechanisms. The mechanism can be summarized as follows:
Dexverapamil(1+) exhibits several key physical and chemical properties:
These properties are critical for formulation development and determining the appropriate delivery methods for therapeutic use.
Dexverapamil(1+) has several important applications in scientific research and clinical settings:
Dexverapamil(1+) arises from the chiral center at the benzylic carbon of the verapamil structure. Key stereochemical properties include:
Table 1: Stereochemical Properties of Dexverapamil(1+) vs. Racemic Verapamil
Property | Dexverapamil(1+) | Racemic Verapamil |
---|---|---|
Chiral Centers | 1 (R-configuration) | 1 (50:50 R/S mixture) |
Stereochemical Purity | >99% R-enantiomer | ≤50% R-enantiomer |
Chemical Representation | V3000 "OR" labeling | Unspecified mixture |
Regulatory Status | Developed as single isomer | Historical racemic product |
Dexverapamil emerged in the 1990s as a "second-generation" P-gp inhibitor, addressing limitations of first-generation agents:
Table 2: Evolution of Dexverapamil in MDR Reversal
Phase | Key Study Findings | Reference |
---|---|---|
Preclinical | Selective P-gp inhibition; reduced calcium blockade vs. S-isomer | [3] |
Phase I | MTD=900 mg/m²/day with EPOCH; 2-fold ↑ in doxorubicin exposure | [5] |
Phase II | 12% response rate in EPOCH-refractory NHL; activity linked to high MDR1 expression | [1] |
Dexverapamil(1+) functions as a competitive P-gp substrate and inhibitor, binding the transmembrane drug-efflux pocket:
Table 3: P-gp Substrates Modulated by Dexverapamil(1+)
Substrate Class | Examples | Evidence of Interaction |
---|---|---|
Anthracyclines | Doxorubicin, daunorubicin | ↑ Plasma Css with dexverapamil [5] |
Vinca Alkaloids | Vincristine, vinblastine | Synergistic cytotoxicity [1] |
Taxanes | Paclitaxel | In vitro chemosensitization [3] |
Camptothecins | Irinotecan* | In vivo bioavailability ↑ [6] |
Pivotal Finding: Dexverapamil(1+) increases intracellular accumulation of P-gp substrates not only in tumor cells but also in intestinal epithelia, potentially enhancing oral bioavailability of co-administered chemotherapeutics [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0